(S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC13542420
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O4S |
|---|---|
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | 2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O4S/c1-9(12-15-7-11(21-12)13(17)18)16-14(19)20-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
| Standard InChI Key | XWARFFHSKGUJQR-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid, reflecting its (S)-configuration at the chiral ethyl group. The thiazole ring is substituted at position 2 with a Cbz-protected ethylamine moiety and at position 5 with a carboxylic acid group. The absolute configuration is critical for interactions in chiral environments, such as enzyme active sites .
Molecular and Computed Properties
The molecular formula C₁₄H₁₄N₂O₄S corresponds to a molecular weight of 306.34 g/mol . Key computed properties include:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 2.3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 306.06742811 Da |
These properties suggest moderate lipophilicity (XLogP3-AA = 2.3) and significant molecular flexibility, which may influence bioavailability and binding kinetics .
Comparative Analysis of Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | VC13542420 | 1956437-47-0 |
| InChIKey | Not reported | XWARFFHSKGUJQR-SECBINFHSA-N |
| Bioactivity | Hypothesized chiral specificity | Unknown |
The (S)-enantiomer’s distinct spatial arrangement may confer unique binding affinities compared to its (R)-counterpart, though experimental data remain limited .
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